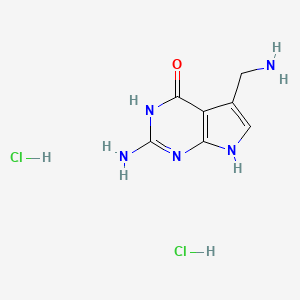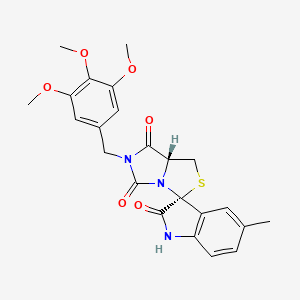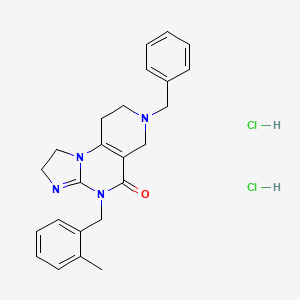
4-hydroxy-1-isobutyl-N-(5-methyl-1,3-thiazol-2-yl)-2-oxoquinoline-3-carboxamide
Übersicht
Beschreibung
“4-hydroxy-1-isobutyl-N-(5-methyl-1,3-thiazol-2-yl)-2-oxoquinoline-3-carboxamide” is a chemical compound with the molecular formula C18H19N3O3S . Its CAS number is 280112-24-5 .
Physical And Chemical Properties Analysis
While the exact physical and chemical properties of this compound are not available, some basic properties such as its molecular weight (357.42700 ) and molecular formula (C18H19N3O3S ) are known.Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
A significant application of derivatives of 4-hydroxy-1-isobutyl-N-(5-methyl-1,3-thiazol-2-yl)-2-oxoquinoline-3-carboxamide is in antimicrobial activities. Research has shown that such compounds exhibit potent antibacterial and antifungal effects. For instance, synthesized compounds were screened for in vitro activities against various bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains including Candida albicans (Desai, Dodiya, & Shihora, 2011). Additionally, compounds with a similar chemical structure have shown promising activity against Mycobacterium tuberculosis, indicating potential applications in antitubercular therapy (Umamatheswari & Sankar, 2017).
Antitumor Activities
Compounds related to 4-hydroxy-1-isobutyl-N-(5-methyl-1,3-thiazol-2-yl)-2-oxoquinoline-3-carboxamide have been studied for their antitumor properties. For instance, novel 4(3H)-quinazolinone derivatives have been synthesized and screened for potential antitumor activities, indicating the relevance of this compound class in cancer research (El-bayouki, Basyouni, Mohamed, Aly, & Abbas, 2011).
Analgesic Activity
Derivatives of this compound have also been identified to possess analgesic activities. Specifically, a series of related compounds have been synthesized and evaluated, with some showing high analgesic activity. This suggests potential applications in pain management (Ukrainets, Petrushova, Dzyubenko, & Sim, 2014).
Antimicrobial Activity Against Tuberculosis
In addition to general antibacterial properties, specific activity against tuberculosis-causing bacteria has been observed. Compounds similar in structure have demonstrated good antitubercular activity, which could be significant in the fight against tuberculosis (Katagi, Bolakatti, Badiger, Satyanarayana, Mamledesai, & Sujatha, 2013).
COX-2 Inhibitor
One study highlighted the synthesis of a derivative of this compound with high selectivity for cyclooxygenase-2 (COX-2) inhibition, indicating potential application in anti-inflammatory drugs (Sherif, El-asmy, & Lotfy, 2012).
Eigenschaften
IUPAC Name |
4-hydroxy-1-(2-methylpropyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-oxoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-10(2)9-21-13-7-5-4-6-12(13)15(22)14(17(21)24)16(23)20-18-19-8-11(3)25-18/h4-8,10,22H,9H2,1-3H3,(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZAFLFWFQTCJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-1-isobutyl-N-(5-methyl-1,3-thiazol-2-yl)-2-oxoquinoline-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



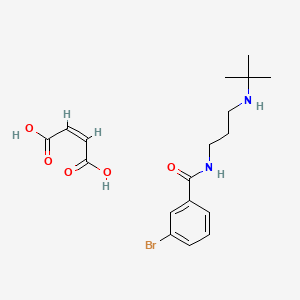
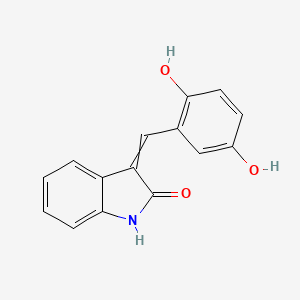
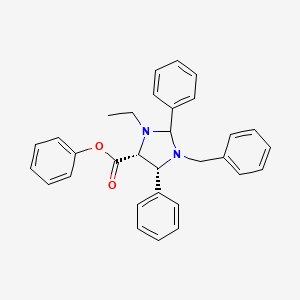
![1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide](/img/structure/B560438.png)
![[2-(4-Hydroxyphenyl)thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B560441.png)
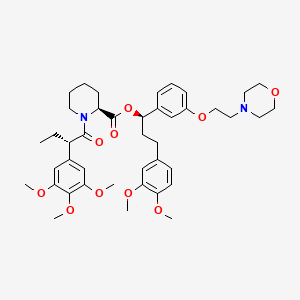
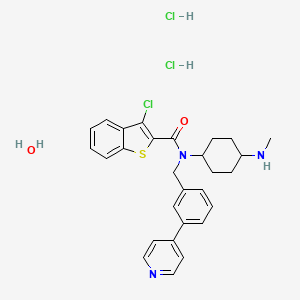
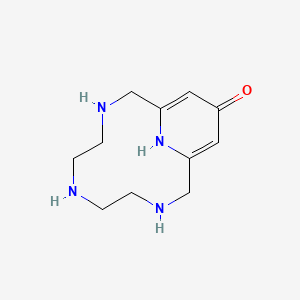

![3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B560448.png)
![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)
